Cas no 1115-30-6 (Diethyl acetylsuccinate)
Diethyl acetylsuccinate Chemical and Physical Properties
Names and Identifiers
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- Diethyl 2-acetylsuccinate
- Diethyl acetylsuccinate
- diethyl 2-acetylbutanedioate
- acetyl-butanedioic aci diethyl ester
- acetylsuccinic acid diethyl ester
- Butanedioic acid,acetyl-,diethyl ester
- Ethyl acetylsuccinate
- NSC 233
- Diethyl acetosuccinate
- Butanedioic acid, acetyl-, diethyl ester
- DIETHYLACETYLSUCCINATE
- Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
- Succinic acid, acetyl-, diethyl ester
- 1,4-diethyl 2-acetylbutanedioate
- DVSDDICSXBCMQJ-UHFFFAOYSA-N
- C10H16O5
- AK115619
- Diethyl acetylsuccinate, 99%
- Diethyl acetylsuccinates
- DEA
- NSC233
- A2212
- 2-acetyl-succinic acid diethyl ester
- AKOS000120634
- CBDivE_005241
- SCHEMBL460011
- CS-0067336
- (2s,1s,2s)-2-(carboxycyclopropyl)glycine
- AC2238
- FT-0621811
- Q-102038
- SY033184
- AS-10128
- Diethyl-2-acetylsuccinate
- AC-12479
- F0001-0251
- MFCD00009157
- Diethyl acetylsuccinate, 97+%
- NS00015785
- (2S)-2-acetyl-2,3-diethylsuccinate
- EINECS 214-223-8
- AI3-05620
- DTXSID60870842
- Diethyl acetylsuccinate, 95%
- NSC-233
- 1115-30-6
- DB-040987
- STL199189
- DTXCID60818527
-
- MDL: MFCD00009157
- Inchi: 1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
- InChI Key: DVSDDICSXBCMQJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(C)=O)CC(=O)OCC)=O
Computed Properties
- Exact Mass: 216.10000
- Monoisotopic Mass: 216.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.6
- Topological Polar Surface Area: 69.7
Experimental Properties
- Color/Form: Liquid
- Density: 1.081 g/mL at 25 °C(lit.)
- Melting Point: -8℃
- Boiling Point: 180-183 °C/50 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.435(lit.)
- Solubility: Slightly soluble (8.9 g/l) (25 º C),
- PSA: 69.67000
- LogP: 0.70790
- Solubility: Not determined
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Diethyl acetylsuccinate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
Diethyl acetylsuccinate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Diethyl acetylsuccinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058477-500mg |
Diethyl acetylsuccinate |
1115-30-6 | 500mg |
3233.0CNY | 2021-07-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG527-100g |
Diethyl acetylsuccinate |
1115-30-6 | 97% | 100g |
2179.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG527-5g |
Diethyl acetylsuccinate |
1115-30-6 | 97% | 5g |
147.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG527-20g |
Diethyl acetylsuccinate |
1115-30-6 | 97% | 20g |
558.0CNY | 2021-07-16 | |
| Apollo Scientific | OR25059-5g |
Diethyl 2-acetylsuccinate |
1115-30-6 | 0.98 | 5g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR25059-25g |
Diethyl 2-acetylsuccinate |
1115-30-6 | 0.98 | 25g |
£34.00 | 2025-02-19 | |
| Apollo Scientific | OR25059-100g |
Diethyl 2-acetylsuccinate |
1115-30-6 | 0.98 | 100g |
£134.00 | 2025-02-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23744-5g |
Diethyl acetylsuccinate, 97+% |
1115-30-6 | 97+% | 5g |
¥510.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23744-25g |
Diethyl acetylsuccinate, 97+% |
1115-30-6 | 97+% | 25g |
¥1195.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23744-100g |
Diethyl acetylsuccinate, 97+% |
1115-30-6 | 97+% | 100g |
¥3357.00 | 2023-03-15 |
Diethyl acetylsuccinate Suppliers
Diethyl acetylsuccinate Related Literature
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Eva Shannon Schiffrer,Izidor Sosi?,Andrej ?terman,Janez Mravljak,Irena Mlinari? Ra??an,Stanislav Gobec,Martina Gobec Med. Chem. Commun. 2019 10 1958
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2. CLIV.—The labile nature of the halogen atom in organic compounds. Part XI. The halogenation of ethyl acetylsuccinateAlexander Killen Macbeth,David Traill J. Chem. Soc. Trans. 1925 127 1118
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3. β-Thioxo-esters. Part III. The spontaneous intramolecular cyclization of tautomeric diethyl thioacetylsuccinate. Preparation and tautomerism of 4-ethoxycarbonyl-5-methylthiophen-2(3H)-oneFritz Duus J. Chem. Soc. Perkin Trans. 1 1978 292
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Mary Alice Upshur,Ariana Gray Bé,Jingyi Luo,Jonathan G. Varelas,Franz M. Geiger,Regan J. Thomson Nat. Prod. Rep. 2023 40 890
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5. 587. Synthetical experiments in the B group of vitamins. Part II. Pyrrolinones derived from the condensation products of primary amino-esters and formyl- or acetyl-succinic acid derivativesA. Cohen J. Chem. Soc. 1950 3005
Additional information on Diethyl acetylsuccinate
Diethyl acetylsuccinate (CAS No. 1115-30-6): A Comprehensive Overview in Modern Chemical Research
Diethyl acetylsuccinate, with the chemical identifier CAS No. 1115-30-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of succinic acid has garnered considerable attention due to its versatile applications and potential in various biochemical pathways. The compound's unique structural properties make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of Diethyl acetylsuccinate consists of an acetyl group attached to a succinate backbone, which is further esterified with two ethyl groups. This configuration imparts a high degree of reactivity, enabling its use in diverse chemical transformations. In recent years, researchers have explored its role in enzymatic reactions and as a precursor in the synthesis of complex molecules.
One of the most compelling aspects of Diethyl acetylsuccinate is its involvement in metabolic pathways. Studies have demonstrated its potential as a substrate for various enzymes, including succinyl-CoA synthetase and succinate dehydrogenase. These enzymes are crucial in energy metabolism, particularly in the tricarboxylic acid (TCA) cycle, which is central to cellular respiration. The compound's ability to interact with these enzymes suggests its utility in modulating metabolic processes, making it a candidate for applications in metabolic engineering and therapeutic interventions.
In the context of pharmaceutical research, Diethyl acetylsuccinate has been investigated for its potential role in drug development. Its structural features allow for modifications that can enhance bioavailability and target specificity. For instance, derivatives of this compound have been explored as inhibitors or activators of key enzymes involved in inflammatory pathways. Preliminary studies indicate that certain analogs may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
The synthesis of Diethyl acetylsuccinate is another area where modern chemical techniques have been applied. Advanced catalytic methods and green chemistry principles have been employed to optimize production processes, reducing waste and improving yield. These advancements not only make the compound more accessible but also align with global efforts to promote sustainable chemical manufacturing.
Recent research has also highlighted the role of Diethyl acetylsuccinate in synthetic biology. Its ability to serve as a building block for more complex molecules has made it valuable in the design of novel biosynthetic pathways. By integrating this compound into microbial systems, scientists aim to produce bio-based materials and pharmaceuticals more efficiently. This approach not only reduces reliance on petrochemical sources but also opens new avenues for biotechnological innovation.
The safety profile of Diethyl acetylsuccinate is another critical consideration. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures are essential to ensure safe laboratory practices. Studies have assessed its toxicity and environmental impact, providing guidelines for its use in industrial and research settings. These findings contribute to the broader understanding of chemical safety and responsible stewardship.
In conclusion, Diethyl acetylsuccinate (CAS No. 1115-30-6) represents a fascinating compound with far-reaching implications in chemical research and pharmaceutical development. Its unique structural properties, metabolic significance, and synthetic versatility position it as a key player in advancing both academic knowledge and practical applications. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in shaping the future of chemical biology and drug discovery.
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